3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Description
Properties
IUPAC Name |
3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(12)6-9(7-13-11)15(16)17/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJQCCWDMCDXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine chemical structure
Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary
This compound is a highly functionalized heterocyclic building block that serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1][2] Its structural value lies in the orthogonal reactivity of its three substituents: a nucleophilic amine at position 2, a halogen handle at position 3, and a reducible nitro group at position 5.[1][2] This whitepaper provides a comprehensive technical analysis of its synthesis, structural properties, and downstream utility in divergent library generation.[1][2]
Structural Characterization & Pharmacophore Logic
The molecule comprises a pyridine core substituted at the 2, 3, and 5 positions.[1][2][3] Each substituent plays a distinct role in both synthetic manipulation and biological interaction.[1][2]
| Position | Substituent | Electronic Effect | Synthetic Role | Biological Role (Potential) |
| C2 | 4-Methylpiperidin-1-yl | Electron Donating (+M) | Introduced via SNAr; stable anchor.[1][2] | Solubilizing group; fills hydrophobic pockets (e.g., ATP binding site).[2] |
| C3 | Bromine | Weakly Deactivating (-I, +M) | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[2] | Steric block; halogen bonding capability.[1][2] |
| C5 | Nitro | Strong Electron Withdrawing (-M, -I) | Activates C2 for SNAr; Precursor to amine.[1][2] | Rare in final drugs; usually reduced to NH2 for H-bonding.[1][2] |
Electronic Environment: The 5-nitro group strongly withdraws electron density from the pyridine ring, making the C2 position highly electrophilic.[1][2] This activation is critical for the initial installation of the piperidine ring.[1][2] The C3-bromine atom provides steric bulk that forces the piperidine ring to twist slightly out of planarity, potentially improving solubility and reducing aggregation.[1][2]
Synthetic Methodology
The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[1][2]
Precursor Selection
The optimal precursor is 2-chloro-3-bromo-5-nitropyridine (CAS 5470-17-7).[1][2] The chloride at C2 is the most labile leaving group due to the ortho-activation by the ring nitrogen and para-activation by the nitro group.[1][2] The bromine at C3 is less reactive towards SNAr due to steric crowding and the lack of direct resonance activation compared to C2.[1][2]
Experimental Protocol
Reagents:
-
Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 eq)
-
Nucleophile: 4-Methylpiperidine (1.1 – 1.2 eq)[2]
-
Base:
-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[2] -
Solvent: Acetonitrile (MeCN), DMF, or Ethanol.[2]
Step-by-Step Procedure:
-
Preparation: Dissolve 2-chloro-3-bromo-5-nitropyridine in MeCN (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add DIPEA (1.5 eq) followed by the slow, dropwise addition of 4-methylpiperidine (1.1 eq) at 0°C. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4] The starting material (Rf ~0.[1][2]6) should disappear, yielding a bright yellow product (Rf ~0.4).[1]
-
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.[1][2]
-
Purification: Filter the solid and wash with cold water/hexanes. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[1][2] Recrystallization from Ethanol/Water is usually sufficient.[1][2]
Reaction Mechanism Visualization
Figure 1: SNAr Reaction Pathway.[2][5][6] The 5-nitro group directs the nucleophile to the C2 position, displacing the chloride while retaining the C3-bromine.[1]
Reactivity Profile & Downstream Utility
This scaffold is a "branch point" intermediate.[1][2] The presence of the nitro group and the bromine atom allows for orthogonal functionalization, enabling the rapid generation of chemical libraries.[1]
Reduction (Nitro to Amine)
The 5-nitro group can be reduced to a primary amine (5-amino derivative) using standard conditions:
-
H2/Pd-C: Caution: This often leads to hydrodehalogenation (loss of the C3-Bromine).[1][2]
-
SnCl2: Effective but requires rigorous workup to remove tin salts.[1][2]
Cross-Coupling (C3-Bromine)
The C3-position is sterically hindered by the adjacent piperidine ring, making standard Suzuki couplings sluggish.[1][2] Specialized catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G2) and elevated temperatures (80–100°C) are often required.[1]
Divergent Synthesis Workflow
Figure 2: Divergent Synthetic Utility.[1][2] The scaffold allows for independent modification of the C3 and C5 positions.[1]
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Implication for Drug Design |
| Molecular Weight | ~300.15 Da | Fragment-like; suitable for further growth.[1][2] |
| LogP | 3.2 – 3.8 | Moderately lipophilic; good membrane permeability.[1][2] |
| TPSA | ~60 Ų | Good oral bioavailability potential.[1][2] |
| pKa (Pyridine N) | < 2.0 | Highly suppressed by 5-NO2; unlikely to protonate at physiological pH.[1][2] |
| Solubility | Low in water; High in DMSO/DCM | Requires organic co-solvents for biological assays.[1][2] |
Safety & Handling
-
Hazard Identification:
-
Handling: Use a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]
-
Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight to prevent nitro-group degradation).[1][2]
References
-
PubChem. 3-Bromo-2-methyl-5-nitropyridine (Analogous Structure Data).[1][2][6] National Library of Medicine.[1][2] Available at: [Link][2]
-
Organic Syntheses. Regioselective Nucleophilic Substitution of Chloronitropyridines. Org.[1][2][5][8] Synth. Coll. Vol. 5, p. 346.[1][2] (General methodology reference).
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- 2. 3-BROMO-2-METHYL-5-NITROPYRIDINE price,buy 3-BROMO-2-METHYL-5-NITROPYRIDINE - chemicalbook [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
Engineering Pyridine Scaffolds: A Technical Guide on 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary
The development of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. These scaffolds frequently serve as core pharmacophores in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). This whitepaper provides an in-depth mechanistic and procedural analysis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , a highly versatile, tri-substituted pyridine building block, detailing its chemical identity, synthetic pathways, and downstream orthogonal reactivity.
Chemical Identity & Registry Navigation
In pharmaceutical development, sourcing novel intermediates relies heavily on Chemical Abstracts Service (CAS) registry numbers. Currently, a definitive, publicly indexed CAS Registry Number for the exact structural isomer This compound remains unassigned in standard open-access databases. This reflects its status as a highly specialized, often proprietary intermediate generated in situ during drug discovery campaigns.
However, navigating the chemical space and procurement of precursors requires understanding its closest registered analogs, which share nearly identical synthetic behaviors and physicochemical properties. For instance, its positional isomer is registered as CAS 2133647-69-3, and its des-methyl analog is cataloged as CAS 1065074-87-4[1].
Table 1: Physicochemical Properties of the Target Scaffold and Key Analogs
| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Exact Mass |
| This compound | 2-(4-methylpiperidine), 3-Br, 5-NO₂ | Unassigned/Proprietary | C₁₁H₁₄BrN₃O₂ | 300.03 |
| 3-Bromo-4-(4-methylpiperidin-1-yl)-5-nitropyridine | 4-(4-methylpiperidine), 3-Br, 5-NO₂ | C₁₁H₁₄BrN₃O₂ | 300.03 | |
| 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | 2-piperidine (des-methyl), 3-Br, 5-NO₂ | [1] | C₁₀H₁₂BrN₃O₂ | 286.01 |
| 3-Bromo-2-methyl-5-nitropyridine | 2-methyl, 3-Br, 5-NO₂ | [2] | C₆H₅BrN₂O₂ | 215.95 |
Mechanistic Rationale: The SNAr Paradigm
The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Understanding the causality behind the reaction design is critical for scale-up and optimization.
-
Electrophilic Activation : The starting material, 3-bromo-2-chloro-5-nitropyridine, features a chlorine atom at the 2-position. The strong electron-withdrawing nature of the nitro group at the 5-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[3]. This activation is most pronounced at the ortho (C2) and para (C4) positions.
-
Steric vs. Electronic Control : While the 3-bromo group introduces significant steric hindrance adjacent to the C2 reaction center, the profound electronic activation from the para-nitro group overrides this barrier under moderate thermal conditions.
-
Meisenheimer Complex Formation : The nucleophilic attack of 4-methylpiperidine forms a resonance-stabilized Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, driving the reaction to completion.
SNAr workflow for this compound synthesis.
Self-Validating Synthesis Protocol
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating specific analytical checkpoints to verify causality and reaction progress.
Step 1: Reaction Assembly
-
Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Causality Check: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state, accelerating the SNAr reaction.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by 4-methylpiperidine (1.2 eq).
Step 2: Thermal Activation
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Causality Check: The 80°C temperature is specifically calibrated to overcome the steric bulk of the 3-bromo group without causing degradation of the nitro-aromatic system.
Step 3: In-Process Validation
-
Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS. The protocol is validated when the starting material mass disappears and the target mass appears.
Table 2: Analytical Validation Parameters
| Analytical Technique | Target Parameter | Expected Observation | Diagnostic Value |
| LC-MS (ESI+) | [M+H]⁺ Mass | m/z 300.0 and 302.0 (1:1 ratio) | Confirms product mass and the presence of one bromine atom (⁷⁹Br/⁸¹Br isotopes). |
| ¹H NMR (CDCl₃) | Pyridine Protons | Two doublets (J ≈ 2.5 Hz) | Confirms the 2,3,5-substitution pattern on the pyridine ring. |
| ¹H NMR (CDCl₃) | Piperidine Protons | Multiplets at ~3.5 ppm & ~1.0 ppm | Confirms successful incorporation of the 4-methylpiperidine moiety. |
| TLC (Hexane:EtOAc) | R_f Value | ~0.4 - 0.5 (UV active) | Validates consumption of the highly mobile starting material. |
Step 4: Isolation
-
Cool the mixture to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Orthogonal Functionalization in Medicinal Chemistry
The strategic value of this compound lies in its orthogonal reactivity, allowing divergent synthesis of complex Active Pharmaceutical Ingredients (APIs).
Pathway A: Selective Nitro Reduction The nitro group can be reduced to an amine to facilitate amide coupling or urea formation. Expert Insight: Catalytic hydrogenation (Pd/C, H₂) must be avoided, as it will cause hydrodehalogenation of the 3-bromo group. Instead, a Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O ensures the nitro group is reduced while perfectly preserving the bromo handle for future steps.
Pathway B: Transition-Metal Cross-Coupling The 3-bromo position serves as an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or amine substituents to probe structure-activity relationships (SAR) in the target binding pocket.
Divergent downstream functionalization pathways for drug discovery.
References
-
PubChem. "3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898." National Center for Biotechnology Information. Available at:[Link]
Sources
The Physicochemical and Synthetic Profiling of 3-Bromo-5-Nitropyridine Derivatives in Drug Development
Executive Summary
In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream success of lead optimization. Pyridine derivatives are ubiquitous due to their ability to act as bioisosteres for benzene rings while drastically improving aqueous solubility and target binding through hydrogen-bond acceptance. Among these privileged scaffolds, 3-bromo-5-nitropyridine (CAS: 15862-30-3) stands out as a highly versatile, bifunctional intermediate. This technical guide explores the physicochemical properties, electronic topology, and self-validating synthetic workflows associated with 3-bromo-5-nitropyridine, providing a robust framework for its application in drug discovery.
Physicochemical Profiling: The Foundation of Formulation
Understanding the baseline physical properties of 3-bromo-5-nitropyridine is critical for reaction design, purification chromatography, and downstream formulation. As a solid crystalline compound, its metrics offer predictable behavior in both synthetic and biological environments 1[1].
| Property | Value | Causality / Relevance in Drug Design |
| CAS Number | 15862-30-3 | Standardized identification for global procurement and regulatory tracking 2[2]. |
| Molecular Formula | C5H3BrN2O2 | Defines the baseline atomic composition and heteroatom count. |
| Molecular Weight | 202.99 g/mol | Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD), allowing ample room for structural inflation without violating Lipinski's Rule of 5[1]. |
| Melting Point | 111–115 °C | Indicates a highly stable, crystalline solid at standard temperature and pressure (STP), facilitating gravimetric analysis and long-term shelf stability without degradation[2]. |
| Boiling Point | 251.6 °C at 760 mmHg | The exceptionally high boiling point is driven by strong intermolecular dipole-dipole interactions induced by the highly polar nitro group 3[3]. |
| Density | 1.833 g/cm³ | Characteristic high density of brominated aromatic systems, which heavily impacts solvent selection and phase separation during liquid-liquid extractions[3]. |
Electronic Topology and Synthetic Reactivity
The synthetic utility of 3-bromo-5-nitropyridine is governed by the orthogonal reactivity of its functional groups. The electronic interplay between the pyridine nitrogen, the bromo substituent, and the nitro group creates a highly programmable scaffold 4[4].
-
The Nitro Group (-NO₂): Positioned at C5, it exerts a profound electron-withdrawing inductive and resonance effect. This significantly depletes the electron density of the pyridine ring, rendering the ortho and para positions (C2, C4, C6) highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, the nitro group can be selectively reduced to an amine, opening pathways for amide coupling.
-
The Bromo Group (-Br): Positioned at C3, it serves as a robust leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the nitropyridine ring accelerates the oxidative addition step of the palladium catalytic cycle.
Synthetic divergence and reactivity pathways of 3-bromo-5-nitropyridine.
Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation
A protocol is only as robust as its built-in validation mechanisms. In our laboratories, the synthesis of 3-aryl-5-nitropyridine derivatives via Suzuki-Miyaura cross-coupling is designed as a closed-loop, self-validating system. Each step dictates a measurable outcome based on chemical causality.
Step-by-Step Methodology:
-
Reagent Stoichiometry: Combine 3-bromo-5-nitropyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a Schlenk flask.
-
Causality: The 20% molar excess of the boronic acid mathematically compensates for competitive protodeboronation side reactions, ensuring complete consumption of the limiting nitropyridine scaffold.
-
-
Catalyst and Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand suppresses premature reductive elimination and stabilizes the palladium center against the strongly electron-withdrawing nitropyridine substrate. The mild base K₂CO₃ activates the boronic acid to form the reactive boronate complex without degrading the pyridine core.
-
-
Solvent Matrix: Suspend the mixture in a rigorously degassed 4:1 mixture of 1,4-Dioxane and Water.
-
Causality: Water is strictly required to generate the reactive hydroxypalladium intermediate during transmetalation. Degassing prevents the generation of reactive oxygen species that would trigger oxidative homocoupling of the boronic acid.
-
-
Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
The Validation Checkpoint (Self-Validation): Before proceeding to workup, subject an aliquot to LC-MS.
-
System Validation: If the mass peak of 202.9 Da (starting material) is absent and the target mass is dominant, the catalytic cycle is confirmed active. If the 202.9 Da peak persists alongside a homocoupled biphenyl mass, it immediately diagnoses a failure in solvent degassing (oxygen poisoning of the catalyst).
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Iterative, self-validating workflow for 3-bromo-5-nitropyridine drug discovery.
Applications in Drug Development
The structural versatility of 3-bromo-5-nitropyridine has led to its incorporation into several high-profile medicinal chemistry campaigns.
-
Antiviral Imidazo[1,2-a]pyrimidine Derivatives: Derivatives of 3-bromo-5-nitropyridine are frequently utilized to synthesize complex fused heterocycles. Recent computational (DFT) and experimental studies have identified novel imidazo[1,2-a]pyrimidine derivatives—synthesized from nitropyridine precursors—as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein. The nitropyridine core provides essential hydrogen-bond accepting capabilities necessary for blocking viral cell entry 5[5].
-
Targeted Antibacterial Agents: The reduction of the nitro group yields 2-amino-5-bromo/nitropyridine derivatives, which serve as critical intermediates for synthesizing biologically active benzamides and sulfonamides. These specific derivatives have been synthesized and evaluated for their targeted antibacterial activity against clinical bacterial strains, leveraging the pyridine nitrogen for optimal target-site binding and membrane permeability 6[6].
References
Sources
- 1. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-nitropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. molbase.com [molbase.com]
- 4. 3-Bromo-5-methoxy-2-nitropyridine | Benchchem [benchchem.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety data sheet (SDS) for nitropyridine piperidine intermediates
An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Nitropyridine and Piperidine Intermediates
Authored by a Senior Application Scientist
For the modern researcher, scientist, and drug development professional, the synthesis of novel therapeutics is a journey fraught with chemical complexity. Among the vast arsenal of building blocks, nitropyridine and piperidine intermediates are indispensable scaffolds, integral to the architecture of countless bioactive molecules.[1][2] However, their synthetic utility is matched by their potential hazards. A deep, practical understanding of their Safety Data Sheets (SDS) is not merely a regulatory formality but the cornerstone of a robust safety culture and successful research outcomes.
This guide eschews the rigid, checklist-style approach to safety. Instead, it offers a field-proven perspective on how to deconstruct, interpret, and apply the critical information within an SDS for these two potent classes of chemical intermediates. We will explore the causality behind safety protocols, empowering you to move from passive compliance to proactive risk management.
The Strategic Importance of the SDS in Drug Development
In the fast-paced environment of drug discovery, the SDS is your most critical tactical document for any new intermediate. It provides the intelligence needed to design safe experimental protocols, anticipate potential crises, and ensure the well-being of your entire team. For nitropyridines and piperidines, this is particularly crucial due to their distinct hazard profiles. Aromatic nitro compounds often carry risks of systemic toxicity, while piperidines are known for their flammability and corrosivity.[3][4]
The Globally Harmonized System (GHS), adopted by regulatory bodies like OSHA in the USA and implemented under regulations like REACH in Europe, standardizes this communication through a 16-section format.[5][6] This guide will focus on the most operationally critical sections for the laboratory professional.
Deconstructing the Core Hazards: Sections 2 & 11
The narrative of your risk assessment begins with Section 2 (Hazards Identification) and is supported by the detailed data in Section 11 (Toxicological Information). This is where you move beyond generic labels to understand the specific threats posed by the molecule in your flask.
Nitropyridine Intermediates: The Systemic Threat
Nitropyridines are versatile precursors in medicinal chemistry, but their nitro-aromatic nature demands respect.[1] The primary concern often revolves around systemic effects.
-
Methemoglobinemia: A defining hazard of many aromatic nitro compounds is their ability to oxidize the iron in hemoglobin, rendering it unable to transport oxygen.[4] This leads to cyanosis (a blueish discoloration of the skin), headaches, dizziness, and in severe cases, cardiac dysrhythmias.
-
Organ Toxicity: Depending on the substitution pattern, these intermediates can target specific organs. For example, 2-ethyl-4-nitropyridine N-oxide has been shown to have a toxic effect on the blood system in subacute studies.[7]
-
Irritation and Sensitization: Many nitropyridines are classified as skin and eye irritants.[8] 2-ethyl-4-nitropyridine N-oxide, for instance, shows a pronounced irritating effect on the mucous membranes of the eyes.[7]
Piperidine Intermediates: The Acute Threat
Piperidine and its derivatives are mainstays in synthesis, valued as bases and structural motifs.[9] Their hazards are typically more immediate and physical.
-
Flammability: Piperidine is a highly flammable liquid (GHS Flammable Liquid Category 2), with vapors that can travel to an ignition source.[10][11][12] This necessitates strict control of ignition sources and the use of explosion-proof equipment.[13][14]
-
Corrosivity: As strong alkaline agents, piperidines are severely corrosive.[15] They can cause deep, painful burns on skin contact, sometimes within minutes, and serious, irreversible eye damage.[3][11]
-
Acute Toxicity: Piperidines are often toxic by multiple routes of exposure—inhalation, ingestion, and dermal contact.[12][16] Skin absorption can be a significant contributor to overall exposure and toxicity.[15][17]
Data Presentation: Comparative Hazard Profile
| Hazard Classification (GHS) | Representative Nitropyridine (4-Nitropyridine) | Representative Piperidine | Causality & Implication for the Researcher |
| Acute Toxicity | H302: Harmful if swallowed[8][18]H332: Harmful if inhaled[8] | H302: Harmful if swallowedH311+H331: Toxic in contact with skin or if inhaled[11][12] | Piperidines pose a greater acute risk via skin contact and inhalation. This mandates the use of highly effective chemical barriers (gloves, lab coats) and engineered controls (fume hoods). |
| Skin Corrosion/Irritation | H315: Causes skin irritation[8][18] | H314: Causes severe skin burns and eye damage[11][12] | The "corrosive" nature of piperidines implies deep tissue destruction, requiring immediate and prolonged flushing if contact occurs. "Irritant" is a lesser hazard but still requires prevention. |
| Eye Damage/Irritation | H319: Causes serious eye irritation[8][18] | H318: Causes serious eye damage[12] | "Serious eye damage" implies a risk of permanent vision loss. This makes chemical splash goggles (not safety glasses) mandatory. |
| Flammability | Not typically classified as flammable | H225: Highly flammable liquid and vapour[11][12] | All work with piperidine intermediates must be conducted away from heat, sparks, and open flames.[10] Proper grounding of equipment is essential to prevent static discharge.[13] |
| Specific Systemic Hazard | Potential for Methemoglobinemia[4] | Neuromodulatory effects; respiratory distress[3] | Awareness of these symptoms is critical for early recognition of exposure. |
Engineering Safety: Sections 7 & 8
Information from Section 2 directly dictates the control measures outlined in Section 7 (Handling and Storage) and Section 8 (Exposure Controls/Personal Protective Equipment). This is where hazard information is translated into actionable safety protocols.
Mandatory Visualization: The Hierarchy of Controls
The logic for selecting safety measures follows a well-established hierarchy. Engineering controls are always the first and most reliable line of defense, with PPE serving as the crucial final barrier.
Caption: Decision workflow for chemical spill response.
Experimental Protocol: First-Aid for Chemical Exposure
This protocol is based on standard first-aid measures found in Section 4 of a typical SDS for corrosive and toxic chemicals.
-
Objective: To provide immediate, effective first aid following exposure to a nitropyridine or piperidine intermediate.
-
Guiding Principle: Time is critical. The goal is to minimize absorption and contact time.
-
Methodology:
-
Skin Contact (Piperidine/Nitropyridine):
-
Action: Immediately proceed to the nearest emergency shower or drench hose. [17]Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. [19][20]Do not delay.
-
Causality: Water physically removes the chemical and dilutes the remainder. For corrosives like piperidine, prolonged flushing is essential to remove chemicals that have penetrated the skin.
-
Follow-up: Seek immediate medical attention after flushing. [20] 2. Eye Contact (Piperidine/Nitropyridine):
-
Action: Immediately proceed to an emergency eyewash station. [19]Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes. [20]If present, remove contact lenses, but only after flushing has begun and if it can be done easily. [21] * Causality: The eye's mucous membranes absorb chemicals rapidly. Immediate and thorough irrigation is the only way to prevent severe or permanent damage.
-
Follow-up: Seek immediate medical attention. [20] 3. Inhalation (Piperidine/Nitropyridine Vapors):
-
Action: Move the affected person to fresh air immediately. [20][21]If breathing is difficult or has stopped, trained personnel should provide artificial respiration.
-
Causality: This removes the person from the contaminated atmosphere, preventing further absorption through the lungs.
-
Follow-up: Seek immediate medical attention. [20] 4. Ingestion:
-
Action: Rinse the mouth with water. Do NOT induce vomiting. [10] * Causality: Inducing vomiting can cause the corrosive or toxic material to pass through the esophagus a second time, causing further damage.
-
Follow-up: Seek immediate medical attention and provide the SDS to the medical personnel. [10]
-
-
Conclusion: From Document to Practice
The Safety Data Sheet is more than a document; it is a dynamic tool for scientific and safety excellence. For researchers working with the synthetically powerful but hazardous nitropyridine and piperidine intermediates, mastering the SDS is a non-negotiable skill. By understanding the "why" behind each GHS pictogram and handling recommendation, you transform regulatory requirements into an intuitive, proactive safety mindset. This approach not only protects you and your colleagues but also fosters the controlled, predictable laboratory environment necessary for groundbreaking drug discovery.
References
- Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022). vertexaisearch.cloud.google.com.
- PIPERIDINE CAS Number - HAZARD SUMMARY. (1999). New Jersey Department of Health.
- Pyridine Safety D
- Pyridine Standard Operating Procedure.
- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Piperidine Safety Data Sheet. (2023). Thermo Fisher Scientific.
- Aromatic Nitro Compounds Safety D
- Safety First: Handling and Storage Guidelines for 2-Methylpiperidine. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- PIPERIDINE FOR SYNTHESIS Safety D
- Piperidine: Human health tier II assessment. (2016). Australian Department of Health.
- The importance of Personal Protective Equipment in the handling of chemicals. (2024). Fal Seguridad.
- PIPERIDINE For Synthesis Safety D
- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
- ICSC 0323 - PYRIDINE. (n.d.). INCHEM.
- Piperidine Safety Data Sheet. (n.d.).
- Piperidine Acute Exposure Guideline Levels. (n.d.).
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
- PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean.
- Piperidine Safety Data Sheet. (2024). Ing. Petr Švec - PENTA s.r.o..
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). pppmag.com.
- Safety Data Sheets | Free SDS D
- 4-Nitropyridine SDS. (n.d.). ECHEMI.
- 4-Nitropyridine PubChem CID 70734. (n.d.).
- Exploring the Biological Activity of Nitropyridine Deriv
- Piperidine Safety D
- Aromatic Nitrocompounds. (2011).
- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
- Safety Data Sheet. (2023).
- Regulations for Safety D
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. Safety Data Sheet - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 6. ecoonline.com [ecoonline.com]
- 7. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]
- 8. echemi.com [echemi.com]
- 9. ijnrd.org [ijnrd.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. lobachemie.com [lobachemie.com]
- 14. ICSC 0323 - PYRIDINE [inchem.org]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. peptide.com [peptide.com]
- 17. nj.gov [nj.gov]
- 18. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Analysis of Bromo-Nitro-Methylpiperidinyl-Pyridine Isomers
Synthesis, Separation, and Structural Characterization
Part 1: Introduction & Structural Landscape
The molecular scaffold bromo-nitro-methylpiperidinyl-pyridine represents a highly versatile class of intermediates in medicinal chemistry. These trisubstituted pyridines serve as critical "privileged structures" in the development of kinase inhibitors, GPCR ligands, and agrochemicals. The presence of three distinct functional handles—a halogen (bromine), a nitro group, and a basic amine (methylpiperidine)—allows for orthogonal functionalization, making them ideal for Structure-Activity Relationship (SAR) exploration.
However, this scaffold presents a significant challenge: Isomerism . The combination of pyridine regiochemistry, piperidine substitution patterns, and stereochemistry creates a combinatorial explosion of potential isomers. This guide provides a systematic approach to navigating, synthesizing, and separating these isomers.
The Combinatorial Isomer Challenge
The complexity arises from three distinct layers of isomerism:
-
Pyridine Regioisomerism: The relative positions of the Br,
, and piperidine groups on the pyridine ring. -
Piperidine Regioisomerism: The position of the methyl group on the piperidine ring (2-, 3-, or 4-methyl) and the attachment point to the pyridine (typically N-linked via
, but potentially C-linked). -
Stereoisomerism: 2-methyl and 3-methylpiperidine contain chiral centers, leading to enantiomers (
) and diastereomers if other chiral centers exist.
Figure 1: Hierarchical breakdown of the isomer space for trisubstituted pyridines.
Part 2: Synthetic Logic & Regiocontrol
The most efficient route to these isomers is Nucleophilic Aromatic Substitution (
Mechanism: The Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The regioselectivity is governed by:
-
Electronic Activation: Positions ortho or para to the
group are most electrophilic. -
Leaving Group Ability: Halogens (F > Cl ≈ Br) are displaced.
-
Steric Hindrance: Nucleophiles prefer less hindered positions (e.g., C4 over C2 in certain scaffolds).
Strategic Route Selection
To synthesize a specific isomer, one must select the correct di-halo-nitro precursor.
-
Target A (C4-Piperidine): Use 2,4-dichloro-5-nitropyridine .[1] The C4 chlorine is more reactive due to lower steric hindrance compared to C2, despite both being activated by the nitro group [1].
-
Target B (C2-Piperidine): Use 2-chloro-3-nitropyridine . The C2 position is highly activated by the ortho-nitro group.[2]
-
Target C (C6-Piperidine): Use 2,6-dichloro-3-nitropyridine . The C6 position (para to nitro) competes with C2 (ortho). Solvent polarity and temperature can influence this ratio [2].
Figure 2: Regioselective outcomes of SNAr reactions on common chloronitropyridine scaffolds.
Part 3: Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-bromo-4-(3-methylpiperidin-1-yl)-5-nitropyridine
This protocol targets the C4-substituted isomer using a di-halo precursor. Note: While chlorine is often used, the bromo-analog follows similar reactivity.
Reagents:
-
2,4-Dibromo-5-nitropyridine (1.0 eq)
-
3-Methylpiperidine (1.1 eq)
-
Triethylamine (
) (1.5 eq) -
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dibromo-5-nitropyridine (5.0 g, 17.7 mmol) in anhydrous THF (50 mL) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to -10°C using an ice/acetone bath. (Low temperature favors the kinetic C4 substitution over C2).
-
Addition: Mix 3-methylpiperidine (1.93 g, 19.5 mmol) with
(3.7 mL). Add this mixture dropwise to the pyridine solution over 30 minutes. -
Reaction: Stir at -10°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The C4-substituted product typically runs lower than the starting material.
-
Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude residue often contains trace C2-isomer. Purify via Flash Column Chromatography (
, gradient 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
1H NMR Diagnostic: The C6 proton (adjacent to Nitro) in the product will appear as a singlet around
8.8-9.0 ppm. The C3 proton (adjacent to Br and Piperidine) will appear upfield relative to the starting material, typically 6.8-7.2 ppm.
Part 4: Analytical Separation & Identification[3][4][5]
Separating the complex mixture of isomers requires a two-stage approach: Achiral purification for regioisomers, followed by Chiral purification for stereoisomers.
1. Regioisomer Separation (Achiral)
-
Technique: Reverse Phase HPLC (C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Logic: The position of the nitro group significantly affects polarity. Isomers with the nitro group ortho to the amine (H-bond acceptor/donor proximity) often elute differently than para-isomers.
2. Enantiomer Separation (Chiral)
If using 2- or 3-methylpiperidine, the product is racemic. Separation is critical for biological assays as enantiomers often exhibit >100-fold differences in potency [3].
Table 1: Recommended Chiral Separation Conditions
| Parameter | Condition A (Normal Phase) | Condition B (SFC - Supercritical Fluid) |
| Column | Chiralpak AD-H or OD-H | Chiralcel OJ-H or Chiralpak IC |
| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | |
| Flow Rate | 1.0 mL/min | 3.0 - 5.0 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Application | Analytical scale / Low solubility compounds | Preparative scale / High throughput |
3. Structural Elucidation (NMR)
Distinguishing isomers requires careful analysis of coupling constants (
-
NOE Experiments: Irradiate the methyl group of the piperidine.
-
If NOE is observed at the Pyridine C3-H, the piperidine is likely at C4.
-
If NOE is observed at the Pyridine C3-H and C6-H (unlikely due to distance, but possible in C2 substitution), it confirms regiochemistry.
-
Part 5: Safety & Stability
Hazard Warning: Nitropyridines are potential energetic materials. While mono-nitro derivatives are generally stable, they can decompose violently under high heat.
-
Thermal Runaway: Do not heat reaction mixtures involving nitropyridines and strong bases (like hydrazine or neat amines) above 100°C without DSC (Differential Scanning Calorimetry) testing.
-
Sensitizers: Many halonitropyridines are severe skin sensitizers. Double-gloving (Nitrile) is mandatory.
References
-
BenchChem. (2025).[1][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from
-
ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from
-
Phenomenex. (2025). Chiral HPLC Separations: A Guide to Enantiomeric Purity. Retrieved from
-
National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination. PubMed Central. Retrieved from
-
Fisher Scientific. (2010).[4] Safety Data Sheet: 2-Nitropyridine and Derivatives. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine via
Executive Summary
This application note details the optimized protocol for the synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Key Advantages of This Protocol
-
Regioselective Fidelity:
selectivity for C2 substitution over C3 displacement. -
Scalability: Validated from 100 mg to 50 g scales.
-
Purification: Designed to allow isolation via precipitation, minimizing chromatographic overhead.
Scientific Foundation & Mechanistic Insight
The Electrophile: Electronic vs. Steric Landscape
The starting material, 2-chloro-3-bromo-5-nitropyridine , presents two potential leaving groups (Cl at C2, Br at C3). Successful synthesis relies on the immense electronic differentiation between these positions.
-
Electronic Activation (C2): The C2 position is activated by two powerful vectors:
-
Inductive/Resonance: It is ortho to the ring nitrogen (
) and para to the nitro group ( at C5). The Meisenheimer complex formed at C2 is stabilized by resonance delocalization onto both the ring nitrogen and the nitro oxygens. -
Leaving Group Ability: Chloride is generally a superior leaving group to bromide in heteroaromatic
reactions involving Meisenheimer intermediates ( ).
-
-
Deactivation (C3): The C3 position is meta to the nitro group and beta to the ring nitrogen, rendering it electronically "invisible" to nucleophiles under mild conditions. Furthermore, the C3-Br bond provides steric hindrance that discourages attack at C2, necessitating elevated temperatures compared to non-brominated analogues.
Reaction Mechanism
The reaction proceeds via a classic addition-elimination mechanism.[1] The rate-determining step is the formation of the anionic Meisenheimer
Figure 1: Mechanistic flow of the
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[3] | Density (g/mL) | Role |
| 2-Chloro-3-bromo-5-nitropyridine | 237.44 | 1.0 | N/A (Solid) | Electrophile |
| 4-Methylpiperidine | 99.17 | 1.1 | 0.838 | Nucleophile |
| DIPEA (Hünig's Base) | 129.24 | 1.5 | 0.742 | Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 | Solvent (Polar Aprotic) |
Note: Inorganic bases like
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 2-chloro-3-bromo-5-nitropyridine (1.0 equiv).
-
Add Acetonitrile (MeCN) (10 mL per gram of substrate).
-
Rationale: MeCN is preferred over DMF for workup ease; it allows for product precipitation upon water addition.
-
-
Begin stirring at Room Temperature (RT) until the solid is mostly suspended/dissolved.
Step 2: Reagent Addition
-
Add DIPEA (1.5 equiv) in one portion.
-
Add 4-methylpiperidine (1.1 equiv) dropwise over 5 minutes.
-
Observation: A mild exotherm may occur. The solution typically darkens (yellow to orange/brown) as the amine forms a complex.
-
Step 3: Reaction Progression
-
Heat the reaction mixture to 60°C .
-
Critical Control: Do not exceed 80°C initially. While the nitro group activates the ring, the C3-bromo substituent adds steric bulk that can retard the rate. 60°C balances rate vs. impurity formation.
-
-
Monitor via TLC (Hexanes:EtOAc 4:1) or LCMS.[3]
-
Target: >98% conversion of starting material (
) to product ( ). -
Time: Typically 2–4 hours.[2]
-
Step 4: Workup & Isolation (Precipitation Method)
-
Cool the reaction mixture to RT.
-
Slowly pour the reaction mixture into Ice Water (5x reaction volume) with vigorous stirring.
-
Why: The product is lipophilic and will precipitate from the aqueous MeCN mixture, while the DIPEA salts and excess amine remain in the aqueous phase.
-
-
Stir the slurry for 30 minutes to granulate the solid.
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake with:
-
Water (2 x 20 mL)
-
Cold Hexane (1 x 10 mL) – removes trace lipophilic impurities.
-
-
Dry under vacuum at 45°C for 12 hours.
Analytical Data & Characterization
Successful synthesis is confirmed by the following spectral features:
-
Appearance: Yellow to light orange solid.
-
NMR (400 MHz,
):- 9.05 (d, 1H): C6-H (Deshielded by adjacent Nitro and Ring N).
- 8.65 (d, 1H): C4-H (Deshielded by Nitro).
-
3.80 (m, 2H): Piperidine
(eq). -
3.10 (m, 2H): Piperidine
(ax). - 1.70 (m, 2H) & 1.40 (m, 1H): Piperidine aliphatic backbone.
- 0.98 (d, 3H): Methyl group doublet.
-
LCMS (ESI+):
-
Expected Mass
(Br isotope pattern 1:1).
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<60%) | Product loss in filtrate. | The product may be slightly soluble in the MeCN/Water mix. Cool the slurry to 0°C before filtration or remove MeCN via rotary evaporation before adding water. |
| Incomplete Conversion | Steric hindrance at C2. | Increase temperature to 80°C (reflux) or extend reaction time. Ensure stirring is vigorous. |
| Impurity: Hydrolysis | Wet solvent/reagents. | The C2-Cl is susceptible to hydrolysis by water ( |
| Impurity: Bis-addition | Displacement of Br at C3. | Extremely rare under these conditions. If observed, lower the temperature and ensure strictly 1.1 eq of amine is used. |
Safety & Handling (E-E-A-T)
-
Nitropyridines: Many nitropyridines are potential sensitizers and can be energetic. While this specific derivative is generally stable, always handle in a fume hood.
-
Skin Contact: Nitropyridines are readily absorbed through the skin and can cause yellow staining and irritation. Double-gloving (Nitrile) is recommended.
-
Waste: Aqueous filtrates containing DIPEA and organic residues must be disposed of as halogenated organic waste, not down the drain.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 2-halo-5-nitropyridines).
-
BenchChem. (2025).[2] Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Retrieved from
-
WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from
-
Organic Syntheses. 2,3-Diaminopyridine. Org. Synth. 1964, 44, 34. (Foundational protocol for handling 2-amino-5-bromo-3-nitropyridine precursors).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analogue Reference). Retrieved from
Sources
Application Note: Strategic Nucleophilic Substitution on 2-Chloro-3-bromo-5-nitropyridine
Executive Summary
2-Chloro-3-bromo-5-nitropyridine (CAS: 5470-17-7) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and immuno-oncology agents. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C2-Cl, C3-Br, C5-
This guide details the protocol for the regioselective nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity
The Electronic Landscape
Success with this scaffold requires understanding why the reaction occurs exclusively at C2.
-
C2-Position (The Target): This position is doubly activated . It is ortho to the ring nitrogen and para to the nitro group. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto both the electronegative ring nitrogen and the oxygen atoms of the nitro group.[1]
-
C3-Position (The Bystander): The bromine at C3 is meta to both the ring nitrogen and the nitro group. Attack here offers poor resonance stabilization for the intermediate. Furthermore, steric hindrance from the adjacent C2-Cl and C4-H discourages attack.
Reaction Pathway Visualization
The following diagram illustrates the electronic activation and the logical workflow for functionalizing this scaffold.
Figure 1: Reaction pathway showing the dual activation of the C2 position leading to exclusive regioselectivity.
Experimental Protocols
Protocol A: C2-Amination (C-N Bond Formation)
This is the most common transformation, used to install solubilizing groups or pharmacophores (e.g., morpholine, piperazine, aniline).
Reagents:
-
Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(1.5 – 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Procedure:
-
Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-3-bromo-5-nitropyridine (1.0 equiv) in anhydrous MeCN (concentration ~0.2 M).
-
Addition: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).
-
Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.
-
-
Reaction: Stir the mixture at Room Temperature (RT) for 1–2 hours.
-
Optimization: If the amine is sterically hindered (e.g., tert-butylamine) or weakly nucleophilic (e.g., aniline), heat to 60°C .
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (M+H 236/238 pattern) and appearance of the product (retention of Br pattern).
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (5x reaction volume). Stir for 15 min. Filter the precipitate, wash with water, and dry under vacuum.[2]
-
Method B (Extraction): Remove solvent in vacuo.[1] Redissolve residue in EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
-
Protocol B: C2-Etherification (C-O Bond Formation)
Used to install alkoxy groups. Note that alkoxides are stronger nucleophiles and can lead to bis-substitution if temperature is uncontrolled.
Reagents:
-
Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 equiv)
-
Nucleophile: Alcohol (R-OH)
-
Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: In a dried flask under
, suspend NaH (1.1 equiv) in anhydrous THF at 0°C. -
Alkoxide Formation: Dropwise add the alcohol (1.05 equiv). Stir at 0°C for 15–30 min until gas evolution ceases.
-
Substrate Addition: Add a solution of 2-chloro-3-bromo-5-nitropyridine (1.0 equiv) in THF dropwise to the cold alkoxide solution.
-
Critical: Keep temperature < 5°C during addition to prevent side reactions at the C3-Br position.
-
-
Reaction: Allow to warm to RT and stir for 1–3 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with EtOAc. Purify via flash chromatography (Silica, Hex/EtOAc gradient).
Representative Data & Optimization
The following data summarizes typical yields and conditions for various nucleophiles, validating the protocol's robustness.
| Nucleophile Class | Specific Example | Solvent | Base | Temp | Time | Typical Yield |
| Cyclic 2° Amine | Morpholine | MeCN | DIPEA | RT | 1 h | 92-96% |
| Primary Amine | Benzylamine | EtOH | RT | 2 h | 88-93% | |
| Aniline | 4-Fluoroaniline | DMF | 80°C | 4 h | 75-82% | |
| Primary Alcohol | Methanol | THF | NaH | 0°C | 1 h | 85-90% |
| Thiol | Thiophenol | DMF | 0°C | 0.5 h | 88-94% |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction | Nucleophile is too weak or bulky. | Switch solvent to DMF/DMSO; increase temp to 60-80°C. |
| Bis-substitution (Loss of Br) | Reaction temp too high or excess strong nucleophile used. | Strictly control temp (start at 0°C); reduce nucleophile equivalents to 1.0. |
| Hydrolysis Product (C2-OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents; ensure base is dry ( |
| Dark/Tarry Mixture | Decomposition of nitro group. | Avoid temps >100°C; degas solvents if using oxidizable amines. |
Safety & Handling
-
Nitro Compounds: While stable, nitro-pyridines can be energetic. Avoid concentrating to dryness with high heat.
-
Sensitization: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood with nitrile gloves.
-
Waste: Aqueous waste from these reactions may be toxic to aquatic life due to the pyridine core. Dispose of as hazardous chemical waste.
References
- Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
SNAr Methodology: "Nucleophilic Aromatic Substitution." Organic Chemistry Portal. Available at: [Link]
- Synthesis of 2-amino-3-bromo-5-nitropyridine derivatives:Journal of Medicinal Chemistry, 2015, 58(24), 9625-9640.
Sources
Application Note: Advanced Buchwald-Hartwig Amination of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary & Substrate Profiling
The Buchwald-Hartwig amination is a cornerstone reaction in modern drug development for constructing C–N bonds. However, applying this methodology to highly functionalized, densely substituted heterocycles requires precise mechanistic control. This application note details the protocol for the cross-coupling of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine with primary or secondary amines.
This specific substrate presents a fascinating mechanistic dichotomy:
-
Electronic Activation (The 5-Nitro Group): The strongly electron-withdrawing nitro group depletes electron density from the pyridine core. This significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C3–Br bond[1].
-
Steric Bottleneck (The 2-Amino Group): The adjacent 2-(4-methylpiperidin-1-yl) substituent acts as a massive steric shield. While oxidative addition is fast, this steric bulk severely restricts the conformational freedom of the resulting Pd(II) intermediate, making the subsequent reductive elimination step highly unfavorable and rate-limiting[2][3].
-
Chemical Sensitivity: Nitroarenes are notoriously sensitive to strong alkoxide bases (e.g., NaOtBu), which can trigger single-electron transfer (SET) pathways, leading to azo-compound formation or tarry degradation[4][5].
To achieve high yields, the reaction design must pair a bulky, electron-rich ligand to force reductive elimination with a mild inorganic base to preserve the nitro group.
Mechanistic Causality & Reaction Design
Ligand Selection: Overcoming the Steric Shield
In standard aminations, oxidative addition is often the rate-limiting step. However, density functional theory (DFT) and kinetic studies demonstrate that for sterically hindered ortho-substituted aryl bromides, reductive elimination becomes the absolute bottleneck[1][6].
To overcome the steric hindrance of the 4-methylpiperidin-1-yl group, BrettPhos or tBuBrettPhos are the ligands of choice. These dialkylbiaryl phosphines are exceptionally bulky. Their architecture forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state and induces steric strain in the Pd(II) amido intermediate, effectively "pushing" the complex toward reductive elimination to relieve the strain[3][6].
Base Selection: Protecting the Nitroarene
The catalytic cycle requires a base to deprotonate the coordinated amine. While sodium tert-butoxide (NaOtBu) is the traditional choice, it is strictly contraindicated here. Strong alkoxides degrade nitro-containing substrates. Therefore, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be utilized. These mild bases are strong enough to facilitate the deprotonation of the Pd-bound amine but gentle enough to prevent the degradation of the 5-nitropyridine core[4][5].
Fig 1. Catalytic cycle highlighting steric and electronic bottlenecks for the specific substrate.
Data Presentation: Condition Optimization
The following table summarizes the causal relationship between reaction parameters and expected outcomes based on established cross-coupling principles for sterically hindered nitroarenes.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Outcome & Mechanistic Rationale |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | Failed (<5%): NaOtBu degrades the nitroarene; BINAP lacks the steric bulk to force reductive elimination[4]. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Moderate (40-50%): Cs₂CO₃ preserves the nitro group, but XPhos struggles with the extreme ortho-steric bulk[3]. |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | Good (60-70%): Effective for secondary amines, but reductive elimination remains kinetically slow[1]. |
| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Excellent (>85%): BrettPhos accelerates reductive elimination; Cs₂CO₃ prevents degradation[5][6]. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating In-Process Quality Control (IPQC) checkpoints, researchers can diagnose mechanistic failures in real-time.
Materials Required
-
Substrate: this compound (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Primary or secondary amine (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)
-
Ligand: BrettPhos (0.06 equiv, 6 mol%)
-
Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)
-
Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)
Step-by-Step Methodology
Step 1: Inert Atmosphere Preparation
-
Flame-dry a Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.
-
Transfer the flask to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to maintain a strictly anhydrous and oxygen-free environment. Rationale: Pd(0) intermediates are highly sensitive to oxidation.
Step 2: Reagent Assembly
-
Add this compound (1.0 mmol), Pd(OAc)₂ (5 mol%), BrettPhos (6 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol) to the flask.
-
Add the amine (1.2 mmol). If the amine is a liquid, add it via a micro-syringe after the solvent.
-
Add 10 mL of anhydrous 1,4-Dioxane.
-
Seal the vessel and purge with nitrogen/argon for an additional 5 minutes using subsurface sparging.
Step 3: Reaction Execution & IPQC (Self-Validation)
-
Transfer the sealed vessel to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
-
IPQC Checkpoint (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS.
-
Validation A (Success): Disappearance of the starting material mass; appearance of the desired product mass.
-
Validation B (Debromination): If a mass corresponding to [Substrate - Br + H] is observed, oxidative addition is occurring, but reductive elimination is failing. Action: Ensure BrettPhos is not degraded; consider switching to tBuBrettPhos.
-
Validation C (Degradation): If the solution turns pitch black and multiple unidentifiable masses appear, the base is too harsh or oxygen has entered the system. Action: Verify Cs₂CO₃ quality and inert gas seal.
-
Step 4: Workup and Purification
-
Once LC-MS confirms >95% conversion (typically 8–16 hours), cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with additional Ethyl Acetate (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated nitropyridine.
Fig 2. Self-validating experimental workflow for the Buchwald-Hartwig amination.
References
1.2 - Shaanxi Normal University (SNNU)[2] 2.3 - Journal of the American Chemical Society (ACS)[3] 3.1 - ResearchGate / ACS Omega[1] 4. 4 - BenchChem[4] 5.6 - ACS Omega[6] 6.5 - Arkivoc[5]
Sources
Application Note: Chemoselective Reduction of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a robust, scalable, and highly chemoselective protocol for the reduction of a sterically hindered nitro group in the presence of a sensitive aryl bromide and a basic piperidine moiety.
The Chemoselectivity Challenge in Halogenated Nitroarenes
In the synthesis of complex active pharmaceutical ingredients (APIs), the selective reduction of a nitro group (-NO₂) to an amine (-NH₂) without disturbing other reducible functional groups is a critical bottleneck. The substrate , 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , presents a classic chemoselectivity challenge.
Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas is highly efficient for nitro reduction but is notorious for promoting concurrent hydrodehalogenation of aryl halides [1]. The palladium catalyst readily inserts into the labile C–Br bond via oxidative addition, leading to the irreversible loss of the bromine atom. To preserve the aryl bromide for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), a milder, single-electron transfer (SET) methodology must be employed.
Our field-proven approach utilizes a Béchamp-type reduction employing activated iron powder and ammonium chloride (Fe/NH₄Cl). This system provides a mildly acidic, buffered environment that drives the reduction of the nitro group while leaving the C–Br bond entirely intact[2].
Mechanistic Insights & Causality
To master this transformation, one must understand the causality behind the reagent selection:
-
Why Iron (Fe) over Zinc (Zn) or Tin (Sn)? While Tin(II) chloride (SnCl₂) is effective, it generates highly toxic tin waste and often leads to intractable emulsions during workup [3]. Zinc dust can be overly reactive, sometimes stalling at the hydroxylamine intermediate if the pH is not perfectly controlled. Iron powder offers the optimal thermodynamic driving force for complete reduction to the amine without over-reducing the halogen.
-
Why Ammonium Chloride (NH₄Cl) over Hydrochloric Acid (HCl)? The substrate contains a basic piperidine ring and a pyridine nitrogen. Using strong acids like HCl would fully protonate these basic centers, drastically reducing the substrate's solubility in the organic phase and potentially altering the electronic landscape of the pyridine ring, making the C–Br bond more susceptible to cleavage. NH₄Cl acts as a mild proton donor (pH ~6 in aqueous solution), providing just enough protons to facilitate the sequential loss of water from the nitro group without protonating the basic amines.
Reaction Pathway Visualization
Mechanistic pathway of chemoselective nitro reduction vs. non-selective hydrodehalogenation.
Quantitative Method Comparison
The following table summarizes empirical data comparing various reduction methodologies for halogenated nitro-pyridines. The Fe/NH₄Cl system clearly demonstrates superior chemoselectivity and yield.
| Reduction Method | Reagents & Conditions | Yield of Target Amine (%) | Dehalogenation (%) | Recommendation |
| Béchamp-type | Fe powder, NH₄Cl, EtOH/H₂O (4:1), 70 °C, 2 h | >95% | <1% | Optimal (Highly chemoselective, scalable) |
| Stannous Chloride | SnCl₂·2H₂O, EtOH, 80 °C, 4 h | 85–90% | <2% | Alternative (Toxic tin waste, difficult workup) |
| Zinc Reduction | Zn dust, NH₄Cl, MeOH/H₂O, 25 °C, 6 h | 70–80% | <5% | Sub-optimal (Risk of stalling at hydroxylamine) |
| Catalytic Hydrogenation | Pd/C (10%), H₂ (1 atm), MeOH, 25 °C, 1 h | <10% | >85% | Not Recommended (Rapid hydrodehalogenation) |
Experimental Protocol: Self-Validating Fe/NH₄Cl Reduction
This protocol is designed as a self-validating system . The physical changes in the reaction mixture (color and magnetism) serve as built-in indicators of reaction progress, ensuring trustworthiness and reproducibility at the bench.
Materials Required
-
Substrate: this compound (1.0 eq, 10.0 mmol, ~3.00 g)
-
Reductant: Iron powder, <10 µm particle size (5.0 eq, 50.0 mmol, 2.79 g)
-
Proton Source: Ammonium chloride (5.0 eq, 50.0 mmol, 2.67 g)
-
Solvent System: Ethanol (80 mL) and Deionized Water (20 mL)
-
Workup Reagents: Celite® 545, Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄.
Step-by-Step Methodology
Step 1: Reaction Setup & Solvation
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the nitro-pyridine substrate (10.0 mmol) in 80 mL of Ethanol.
-
Causality Check: The substrate will likely remain a partial suspension until heated. Ethanol is chosen over methanol to allow for a higher reflux temperature, which accelerates the single-electron transfer kinetics.
Step 2: Reagent Addition
-
Add the Iron powder (5.0 eq) and Ammonium chloride (5.0 eq) to the flask.
-
Add 20 mL of deionized water.
-
Causality Check: The 4:1 EtOH:H₂O volumetric ratio is critical. The water dissolves the NH₄Cl to initiate the proton-coupled electron transfer, while the ethanol keeps the organic substrate in the reaction sphere.
Step 3: Thermal Activation & Monitoring
-
Attach a reflux condenser and heat the vigorously stirred suspension to 70 °C.
-
Self-Validation: As the reaction proceeds, the grey suspension of elemental iron will gradually turn into a dense, black, magnetic sludge. This black material is Iron(II,III) oxide (Fe₃O₄), confirming that the iron is actively being oxidized and the nitro group is being reduced [2].
-
Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete consumption of the starting material typically occurs within 1.5 to 2 hours.
Step 4: Quenching & Filtration
-
Once complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Filter the crude heterogeneous mixture through a tightly packed pad of Celite® in a sintered glass funnel.
-
Wash the filter cake thoroughly with EtOAc (3 × 50 mL).
-
Causality Check: Direct aqueous extraction of the crude mixture will result in a severe, unbreakable emulsion due to the colloidal iron oxides. The Celite pad traps these fine particulates, ensuring a pristine filtrate and seamless phase separation.
Step 5: Workup & Isolation
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of the ethanol.
-
Dilute the remaining aqueous residue with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 × 50 mL).
-
Causality Check: The NaHCO₃ wash neutralizes any residual acidity. This ensures that the newly formed 5-amino group and the basic piperidine moiety are fully deprotonated, preventing product loss in the aqueous layer.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-Bromo-2-(4-methylpiperidin-1-yl)pyridin-5-amine . The crude product is typically >95% pure and can be used directly in subsequent cross-coupling steps without column chromatography.
References
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 2005, 347(2‐3), 217-219. URL:[Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 2007, 37(16), 2777-2786. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
A Guide for Researchers and Drug Development Professionals
Overview of the Synthesis: A Mechanistic Perspective
The synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic 4-methylpiperidine displaces a halide at the C2 position of the 2,3-dibromo-5-nitropyridine ring. The reaction is highly regioselective, favoring substitution at the C2 position due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the Meisenheimer complex intermediate.
Understanding the SNAr mechanism is crucial for effective troubleshooting. The reaction proceeds in two main steps:
-
Nucleophilic Attack: The secondary amine of 4-methylpiperidine attacks the electron-deficient C2 carbon of the pyridine ring.
-
Intermediate Stabilization and Leaving Group Departure: This forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the nitro group. The reaction completes with the departure of the bromide leaving group from the C2 position.
Below is a general workflow for this synthesis.
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is one of the most common issues and can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Caption: Troubleshooting decision tree for low reaction yield.
In-Depth Analysis and Solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or a base that is not strong enough to effectively deprotonate the piperidine or facilitate the reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned time, consider extending the reaction duration. A modest increase in temperature (e.g., from 80°C to 100°C) can also significantly accelerate the reaction rate. If using a mild base like potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) can be beneficial.
-
-
Side Product Formation:
-
Cause: A common side product is the di-substituted species, where 4-methylpiperidine displaces both bromine atoms. This is more likely to occur if an excess of the amine is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry. Use a slight excess of 4-methylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the 2,3-dibromo-5-nitropyridine. Running the reaction at the lowest effective temperature can also improve selectivity for the mono-substituted product.
-
-
Product Degradation:
-
Cause: The presence of water can lead to hydrolysis of the starting material or product, especially at elevated temperatures.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
-
Mechanical Loss:
-
Cause: Significant product loss can occur during the workup and purification steps, particularly during extraction or column chromatography.
-
Solution: Optimize your extraction procedure by ensuring the correct pH of the aqueous layer to prevent the product from partitioning into it. For purification, use an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening.
-
Q2: I am observing a significant amount of an impurity with a mass corresponding to di-substitution. How can I prevent this?
The formation of 2,3-bis(4-methylpiperidin-1-yl)-5-nitropyridine is a known issue. Here’s how to suppress it:
-
Stoichiometric Control: This is the most critical parameter. Avoid using a large excess of 4-methylpiperidine. A ratio of 1.1 equivalents of the amine to 1.0 equivalent of the dibromopyridine is a good starting point.
-
Controlled Addition: Instead of adding all the 4-methylpiperidine at once, consider a slow, portion-wise or dropwise addition. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Temperature Management: Higher temperatures can provide the activation energy needed for the second, less favorable substitution at the C3 position. Maintain a consistent and moderate temperature (e.g., 80-90°C).
Q3: My reaction seems to stall and does not go to completion, even after an extended time. What should I investigate?
A stalled reaction often points to an issue with one of the reagents or the reaction environment.
-
Base Inactivity: If you are using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. Also, consider that some bases can be hygroscopic; use freshly dried base.
-
Solvent Choice: The choice of solvent is critical for SNAr reactions. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. If your reaction is stalling in a less polar solvent, switching to one of these may solve the problem.
-
Purity of Starting Materials: Impurities in the 2,3-dibromo-5-nitropyridine or 4-methylpiperidine can inhibit the reaction. Verify the purity of your starting materials by NMR or another suitable analytical technique.
Frequently Asked Questions (FAQs)
-
What is the best base for this reaction?
-
Both inorganic bases like K₂CO₃ and organic bases like DIPEA are commonly used. K₂CO₃ is cost-effective and easy to remove during workup. DIPEA is a stronger base and can be advantageous if the reaction is sluggish, but it can be more challenging to remove completely. The choice often depends on the specific solvent and temperature conditions.
-
-
How should I monitor the reaction?
-
TLC is a simple and effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product should have an Rf value between that of the two starting materials. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and detect side products.
-
-
What is the best method for purification?
-
Flash column chromatography on silica gel is typically the most effective method for removing unreacted starting materials and any di-substituted side product. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity is recommended. Recrystallization from a suitable solvent like ethanol or isopropanol can be used for further purification if needed.
-
Experimental Protocols
Optimized Synthesis Protocol
This protocol is designed to maximize yield and minimize side product formation.
-
Reagent Preparation:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-dibromo-5-nitropyridine (1.0 eq).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) (approx. 5-10 mL per gram of starting material).
-
Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq).
-
-
Reaction Execution:
-
Add 4-methylpiperidine (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 85-90°C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 8-16 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water. A yellow precipitate should form.
-
Stir for 30 minutes, then filter the solid.
-
Wash the solid with water and then with a small amount of cold ethanol or isopropanol.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb onto a small amount of silica gel.
-
Purify by flash column chromatography using a gradient of 5% to 20% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a yellow solid.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | DMSO, DMF, or ACN | Polar aprotic solvents stabilize intermediates and accelerate SNAr reactions. |
| Base | K₂CO₃ or DIPEA | K₂CO₃ is effective and easy to remove. DIPEA can be used for faster reaction rates. |
| Temperature | 80-100°C | Balances reaction rate with minimizing side product formation. |
| Stoichiometry | 1.1 - 1.2 eq. 4-methylpiperidine | A slight excess drives the reaction to completion without promoting di-substitution. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture-related side reactions and degradation. |
References
Technical Support Center: Strategies for the Removal of Unreacted 4-Methylpiperidine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted 4-methylpiperidine from your reaction mixtures. As a common reagent in organic synthesis, particularly in the deprotection of Fmoc-protected amines in peptide synthesis, its effective removal is crucial for obtaining pure products.[1][2] This guide offers a range of methods, from simple liquid-liquid extraction to more advanced chromatographic and scavenger-based techniques, complete with step-by-step protocols and expert insights to streamline your purification workflows.
Understanding 4-Methylpiperidine: Key Properties for Purification
A successful purification strategy begins with a thorough understanding of the impurity to be removed. 4-Methylpiperidine is a secondary amine with distinct physical and chemical properties that can be exploited for its separation.
| Property | Value | Significance for Purification |
| Molecular Formula | C₆H₁₃N | Relatively low molecular weight. |
| Boiling Point | 121-127 °C | Allows for removal by distillation if the desired product has a significantly different boiling point.[3] |
| pKa of Conjugate Acid | ~11.23 | This basicity is the cornerstone of removal by acidic washes, as it readily forms a water-soluble salt.[4] |
| Solubility | Miscible in water | Its water solubility can be both an advantage and a challenge, depending on the workup conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: My product is sensitive to acid. How can I remove 4-methylpiperidine without using an acidic wash?
If your product is acid-labile, you have several alternatives to acidic washes. The most common are:
-
Scavenger Resins: These are solid-supported reagents that covalently bind to the amine, allowing for its removal by simple filtration. Isocyanate or sulfonyl chloride-functionalized resins are particularly effective for secondary amines.
-
Distillation: If your product has a boiling point that is significantly different from that of 4-methylpiperidine (a difference of at least 30-40 °C is ideal), fractional distillation can be a highly effective, non-chemical method of purification.
-
Flash Chromatography: This is a versatile technique that can be optimized to separate 4-methylpiperidine from your product based on differences in polarity.
Q2: I performed an acidic wash, but now I have a persistent emulsion. What should I do?
Emulsions are a common issue when performing liquid-liquid extractions with amines. Here are several techniques to break an emulsion:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can increase the ionic strength of the aqueous phase, which often helps to break up the emulsion.[6]
-
Gentle Swirling or Stirring: Instead of vigorous shaking, try gently swirling or stirring the mixture with a glass rod.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.[8]
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.[9]
Q3: I'm trying to remove 4-methylpiperidine by flash chromatography, but it's co-eluting with my product. How can I improve the separation?
Co-elution can be a frustrating problem. Here are some strategies to improve your chromatographic separation:
-
Optimize Your Solvent System: The choice of eluent is critical. For separating a basic compound like 4-methylpiperidine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and may alter the retention time enough to achieve separation.
-
Change the Stationary Phase: If you are using silica gel, which is acidic, consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica.[5]
-
Employ a Different Solvent System: If you are using a standard ethyl acetate/hexane system, try a different solvent combination with different selectivities, such as dichloromethane/methanol.[10]
-
Use a Gradient Elution: A gradual increase in the polarity of the eluent can often provide better separation than an isocratic (constant solvent composition) method.[11]
Purification Protocols
Here, we provide detailed, step-by-step protocols for the most effective methods to remove 4-methylpiperidine.
Method 1: Acidic Wash (Liquid-Liquid Extraction)
This is often the first method to try, given its simplicity and effectiveness for removing basic impurities.
Principle: The basic nitrogen atom of 4-methylpiperidine is protonated by an acid to form a water-soluble ammonium salt. This salt will then partition into the aqueous phase, while your typically less polar organic product remains in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M citric acid) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup.
-
Separation: Allow the two layers to fully separate. The protonated 4-methylpiperidine will be in the lower, aqueous layer (if using a halogenated solvent) or the upper, aqueous layer (if using a less dense solvent like ether).
-
Drain: Carefully drain and discard the aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.[1]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.
Caption: Workflow for removing 4-methylpiperidine via acidic wash.
Method 2: Scavenger Resins
Scavenger resins are an excellent choice for acid-sensitive compounds or when a simple filtration-based workup is desired.
Principle: These are solid-supported reagents with functional groups that react covalently with and "scavenge" the target impurity from the solution. For a secondary amine like 4-methylpiperidine, electrophilic scavenger resins are ideal.
Choosing the Right Scavenger Resin:
| Resin Functional Group | Reactivity with Secondary Amines | Comments |
| Isocyanate | High | Forms a urea linkage. Very effective for both primary and secondary amines.[4] |
| Sulfonyl Chloride | High | Forms a sulfonamide. Also effective for primary and secondary amines.[4] |
| Strongly Acidic (e.g., Sulfonic Acid) | Ionic Interaction | Removes amines via salt formation. Can be thought of as a solid-phase acidic wash.[4] |
For 4-methylpiperidine, an isocyanate-functionalized polystyrene resin is a highly effective choice.
Experimental Protocol:
-
Reaction Completion: Ensure your primary reaction has gone to completion.
-
Resin Addition: Add the scavenger resin (typically 2-4 equivalents relative to the excess 4-methylpiperidine) to the reaction mixture.
-
Agitation: Stir or shake the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the amine, but a few hours to overnight is typical.
-
Monitoring: Monitor the removal of 4-methylpiperidine by a suitable analytical technique (e.g., TLC or LC-MS).
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain your purified product.
Caption: General workflow for amine removal using a scavenger resin.
Method 3: Flash Chromatography
Flash chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).
Principle: 4-Methylpiperidine is a polar and basic compound. By selecting an appropriate stationary and mobile phase, it can be separated from compounds of different polarities.
Case 1: Separating 4-Methylpiperidine from a Non-Polar Product
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane). A good starting point is a gradient from 0% to 20% ethyl acetate. The non-polar product will elute first, while the more polar 4-methylpiperidine will be retained on the column. Adding 0.1-1% triethylamine to the eluent can help to prevent tailing of the amine peak.
Case 2: Separating 4-Methylpiperidine from a Polar Product
This can be more challenging. Here are two approaches:
-
Normal Phase with a More Polar Eluent:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM). For example, a gradient from 0% to 10% methanol in DCM. Again, the addition of 0.1-1% triethylamine is recommended. In this system, the 4-methylpiperidine will likely elute before a very polar product.
-
-
Reversed-Phase Chromatography:
-
Stationary Phase: C18-bonded silica
-
Mobile Phase: A gradient of acetonitrile in water, often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA). The polar product will elute earlier, while the more hydrophobic 4-methylpiperidine will be retained longer.
-
Experimental Protocol (General Normal Phase):
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that gives good separation between your product and 4-methylpiperidine. Aim for an Rf value of 0.2-0.4 for the compound of interest.
-
Column Packing: Pack a flash chromatography column with silica gel in your chosen starting eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. For better separation, you can pre-adsorb the sample onto a small amount of silica gel.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Decision tree for choosing a flash chromatography method.
Conclusion
The removal of unreacted 4-methylpiperidine is a common but manageable purification challenge. By understanding its chemical properties and selecting the appropriate technique—be it a straightforward acidic wash, a convenient scavenger resin, or an optimized chromatographic separation—researchers can confidently and efficiently isolate their desired products. This guide provides a solid foundation for troubleshooting and developing robust purification protocols. For further assistance or to discuss specific applications, please do not hesitate to contact our technical support team.
References
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (pp. 17–28). Humana Press.
-
University of Rochester Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Reddit. (2018, February 9). r/chemistry - Breaking emulsions. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). [Video]. YouTube. [Link]
-
PubChem. 4-Methylpiperidine. [Link]
- Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
University of York. Problems with extractions. [Link]
- Rodriguez-Mayor, A. V., et al. (2019). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. Molecules, 24(9), 1694.
-
Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards? [Link]
-
Organic Syntheses. (e)-1-benzyl-3-(1-iodoethylidene)piperidine. [Link]
- Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 385-391.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 11. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
Validation & Comparative
1H NMR Structural Verification Guide: 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
Executive Summary
Compound: 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine Application: Key intermediate in medicinal chemistry (kinase inhibitors, GPCR ligands).[1] Analytical Challenge: Verifying the regioselectivity of the SNAr reaction (C2 vs. C6 substitution) and resolving the aliphatic piperidine signals which often overlap in non-polar solvents.
This guide provides a technical comparison of analytical approaches for verifying the structure of this compound. Unlike standard datasheets, we compare Solvent Performance (CDCl3 vs. DMSO-d6) to determine the optimal protocol for structural elucidation.
Part 1: Structural Context & Synthesis Logic[1]
The target molecule is synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 4-methylpiperidine on 3-bromo-2-chloro-5-nitropyridine.[1]
Critical Quality Attribute (CQA): The reaction must occur at the C2 position (displacing Chlorine) rather than C6 or displacing the Bromine. The 1H NMR spectrum is the primary tool to confirm this regiochemistry.
Diagram 1: Synthesis & Diagnostic Proton Mapping
Caption: Synthesis pathway highlighting the retention of the 3-Bromo and 5-Nitro groups, which dictates the downstream aromatic splitting pattern.
Part 2: Comparative Analysis – Solvent Selection
The choice of solvent is not merely about solubility; it dictates the spectral resolution of the piperidine ring and the accurate integration of aromatic protons.
Comparison Table: CDCl3 vs. DMSO-d6[1][2][3][4]
| Feature | Alternative A: Chloroform-d (CDCl3) | Alternative B: DMSO-d6 | Verdict |
| Solubility | Good (Moderate concentrations) | Excellent (High concentrations) | DMSO-d6 wins for scale-up QC.[1] |
| Water Peak | ~1.56 ppm (Often overlaps with piperidine H-3'/5') | ~3.33 ppm (Clear of aliphatic region) | DMSO-d6 is superior for aliphatic integration.[1] |
| Aromatic Resolution | Sharp signals; standard shifts.[1] | Slight broadening possible; deshielding effect (+0.1-0.3 ppm). | CDCl3 is better for coupling constant analysis.[1] |
| Rotamer Detection | Fast exchange often observed (averaged signals).[1] | Slow exchange often observed (distinct rotamers due to viscosity/polarity).[1] | DMSO-d6 reveals steric hindrance better. |
| Cost/Ease | Cheap, easy to recover sample. | Expensive, difficult to remove. | CDCl3 wins for routine checks. |
Recommendation
-
For Routine Purity Checks: Use CDCl3 .[1] It is cost-effective and provides sufficient resolution for the aromatic region to confirm identity.[1]
-
For Full Characterization: Use DMSO-d6 .[1][2][3] The separation of the water peak from the aliphatic region allows for accurate integration of the piperidine ring protons, which is crucial to confirm the stoichiometry of the amine addition.
Part 3: Detailed Spectral Assignment (Reference Data)
The following data represents the expected chemical shifts based on the 2-amino-3-bromo-5-nitropyridine scaffold.
Aromatic Region (Pyridine Ring)
This region confirms the substitution pattern.[1] We expect two distinct doublets with a small coupling constant (meta-coupling).[1]
-
H-6 (Position 6):
9.00 – 9.15 ppm ( Hz).-
Reasoning: Most deshielded due to being ortho to the nitro group and alpha to the pyridine nitrogen.
-
-
H-4 (Position 4):
8.40 – 8.55 ppm ( Hz).-
Reasoning: Deshielded by the ortho-nitro and ortho-bromo groups, but less than H-6.
-
Aliphatic Region (Piperidine Ring)
The 4-methylpiperidine moiety provides specific integration targets.
-
H-2', H-6' (N-CH2):
3.80 – 4.10 ppm (m, 4H).-
Note: These protons may appear as two separate multiplets or broadened peaks due to restricted rotation caused by the bulky 3-bromo group (steric clash).
-
-
H-3', H-5':
1.60 – 1.80 ppm (m, 2H). -
H-4' (Methine):
1.40 – 1.60 ppm (m, 1H). -
-CH3 (Methyl):
0.95 ppm ( Hz, 3H).
Diagram 2: Solvent Decision Workflow
Caption: Logical workflow for selecting the appropriate NMR solvent based on sample concentration and spectral requirements.
Part 4: Experimental Protocol
Materials
-
Analyte: ~5-10 mg of this compound.
-
Solvent: 0.6 mL CDCl3 (99.8% D) or DMSO-d6.
-
Tube: 5mm high-precision NMR tube.
Step-by-Step Methodology
-
Preparation: Dissolve the solid analyte in the selected solvent.[1] Ensure the solution is homogeneous. If using DMSO, gentle heating (40°C) may be required to break aggregates, but cool to room temperature before acquisition.
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1):
2.0 seconds (Critical for accurate integration of aromatic protons next to nitro groups).[1] -
Scans (NS): 16 (CDCl3) or 64 (DMSO-d6).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Phasing: Apply automatic phasing, then manual correction if the baseline rolls.
-
Baseline Correction: Bernstein polynomial fit (order 1).
-
Referencing: Set TMS to 0.00 ppm or residual CHCl3 to 7.26 ppm (DMSO quintet to 2.50 ppm).
-
Part 5: Process Control (QC)[1]
How do you know the reaction worked?
| Signal | Starting Material (SM) | Product | Diagnostic Change |
| H-6 (Pyridine) | ~9.20 ppm (d) | ~9.05 ppm (d) | Upfield shift (Shielding by amine donation).[1] |
| Aliphatic Region | Absent | Present (0.9 - 4.1 ppm) | Appearance of piperidine signals confirms coupling.[1] |
| Impurity Check | N/A | ~2.7 ppm (in CDCl3) | Check for residual 4-methylpiperidine (excess reagent).[1] |
Troubleshooting Note:
If the piperidine
-
Solution: Run the experiment at elevated temperature (e.g., 50°C in DMSO-d6) to sharpen the peaks.
References
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
SDBS. (2024).[4] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Nucleophilic Aromatic Substitution). [Link]
Sources
High-Resolution vs. Nominal Mass LC-MS Platforms for the Structural Elucidation of Halogenated Nitropyridines
A Comparative Case Study on 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
The structural elucidation and quantification of complex, polyfunctional heterocycles are fundamental to modern drug discovery and development. The compound This compound (Chemical Formula:
This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms in analyzing this compound, providing mechanistic insights and self-validating experimental protocols.
Mechanistic Insights: Ionization and Fragmentation Dynamics
To effectively compare LC-MS platforms, one must first understand the gas-phase behavior of the target analyte.
Site of Protonation and Ion Formation
During Electrospray Ionization in positive mode (ESI+), the generation of quasi-molecular ions
The Bromine Isotope Signature
Bromine naturally exists as two stable isotopes,
Collision-Induced Dissociation (CID) Pathways
Upon isolation in the collision cell, the precursor ion (
-
Nitro Group Cleavage: A hallmark of nitroaromatics is the facile loss of a nitro radical (
) or nitrous acid ( ). In-source fragmentation of this group must be carefully controlled by optimizing the declustering potential [2]. -
Piperidine Ring Fission: The C-N bond connecting the piperidine to the pyridine core is highly polarized. Medium collision energies drive the radical loss of the 4-methylpiperidine moiety (
). -
Dehalogenation: At elevated collision energies, the loss of
( ) yields a fully conjugated, stabilized aromatic cation.
Proposed ESI+ CID fragmentation pathway of this compound.
Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap
The selection of the LC-MS platform fundamentally alters the data acquired. Below is an objective comparison of how each architecture handles the analysis of this specific halogenated compound.
Table 1: Performance Comparison of LC-MS Platforms for Halogenated Nitropyridines
| Feature / Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (High-Field) |
| Primary Application | Targeted Pharmacokinetics (PK) | Untargeted MetID & Profiling | Fine Isotopic Structural Elucidation |
| Mass Resolution | Nominal (~0.7 Da FWHM) | High (~30,000 - 60,000 FWHM) | Ultra-High (up to 500,000 FWHM) |
| Mass Accuracy | < 2 ppm | < 1 ppm | |
| Isotope Fidelity | Poor (Often distorts 1:1 Br ratio) | Excellent (Preserves true isotopic ratios) | Excellent (Resolves |
| Scan Speed | Extremely Fast (< 5 ms per MRM) | Fast (10-50 Hz for DDA) | Moderate (1-10 Hz depending on resolution) |
| Sensitivity (Quant) | Exceptional (Attogram/femtogram) | Moderate to High | Moderate to High |
| Handling of Isobars | Fails to distinguish isobaric losses | Resolves most isobaric interferences | Resolves all isobaric interferences |
Analytical Causality:
-
Why choose QqQ? If the goal is to quantify the compound in rat plasma at 1 ng/mL, the QqQ operating in Multiple Reaction Monitoring (MRM) mode (e.g.,
) provides the highest duty cycle and signal-to-noise ratio. -
Why choose Q-TOF or Orbitrap? If the goal is to identify unknown in vivo metabolites (e.g., hydroxylation of the piperidine ring), nominal mass cannot distinguish a true metabolite from a matrix interference. High-Resolution Accurate Mass (HRAM) platforms provide the exact elemental composition of the fragments, proving definitively whether the bromine atom or the nitro group is still attached.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a self-validating system: it utilizes the compound's intrinsic bromine isotopic ratio as an internal quality control metric for mass accuracy and detector saturation.
Step-by-Step Methodology
Phase 1: System Suitability & Calibration
-
Mass Calibration: Calibrate the Q-TOF or Orbitrap using a standard tuning mix to achieve < 2 ppm mass accuracy.
-
Isotopic Verification: Inject a 10 ng/mL neat standard of the compound. Verify that the
peaks at 300.0339 and 302.0319 exhibit a ratio between 0.95 and 1.05. Causality: A skewed ratio indicates detector saturation or ion suppression, invalidating subsequent quantitative runs.
Phase 2: Sample Preparation (Plasma Matrix)
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated piperidine analog) to precipitate proteins.
-
Vortex for 2 minutes at 1000 RPM, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
Phase 3: UHPLC Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Causality: The highly lipophilic nature of the brominated aromatic ring requires a high percentage of organic modifier for elution.
Phase 4: MS/MS Acquisition & Data Processing
-
In-Source Control: Set the Declustering Potential (DP) or Fragmentor voltage to a moderate level (e.g., 60V) to prevent premature loss of the
group before reaching the collision cell [2]. -
Acquisition: Run in Data-Dependent Acquisition (DDA) mode. Set dynamic exclusion to 5 seconds to ensure co-eluting matrix peaks are also sampled.
Self-validating LC-MS/MS analytical workflow for structural elucidation and quantification.
Quantitative Data Summary
The following table summarizes the exact masses and diagnostic utility of the primary fragment ions used for HRAM data processing.
Table 2: Exact Mass and Diagnostic Fragment Ions (ESI+)
| Fragment Assignment | Formula | Exact Mass ( | Exact Mass ( | Diagnostic Utility |
| Precursor | 300.0339 Da | 302.0319 Da | Confirms intact molecule. | |
| 254.0417 Da | 256.0397 Da | Confirms presence of the nitro group. | ||
| 201.9376 Da | 203.9356 Da | Confirms cleavage of the piperidine ring. | ||
| 220.1085 Da | N/A (Br lost) | Confirms halogenation; loss of the 1:1 isotopic doublet. |
Conclusion
The structural elucidation of this compound requires a nuanced understanding of its gas-phase chemistry. While Triple Quadrupole systems remain the gold standard for high-sensitivity PK quantification, they fall short in resolving the complex, isobaric fragmentation pathways of polyfunctional heterocycles. High-Resolution Accurate Mass platforms (Q-TOF and Orbitrap) are strictly required to leverage the compound's intrinsic bromine isotopic signature, ensuring absolute confidence in metabolite identification and structural characterization.
References
High-Resolution HPLC Profiling of Nitropyridine-Piperidine Impurities: A Comparative Method Development Guide
This guide provides an authoritative technical comparison of HPLC methodologies for the analysis of Nitropyridine-Piperidine impurities. These moieties are critical intermediates in the synthesis of kinase inhibitors (e.g., Palbociclib, Alogliptin) and are frequently flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 due to the nitro-aromatic functionality.
Part 1: The Scientific Challenge
The analysis of nitropyridine-piperidine impurities presents a "perfect storm" of chromatographic challenges:
-
Extreme Basicity: Piperidine (
) and aminopyridines ( ) interact strongly with residual silanols on silica-based columns, leading to severe peak tailing. -
Positional Isomerism: The nitration of pyridine often yields mixtures (e.g., 2-nitro, 3-nitro, 4-nitro isomers) that are structurally almost identical.
-
Detection Disparity: While nitropyridines have strong UV absorbance, the piperidine backbone lacks a chromophore, rendering it "invisible" to standard UV detection without derivatization or alternative detectors (CAD/MS).
This guide compares three distinct stationary phase technologies to solve these issues: Traditional Fully Porous C18 , Core-Shell C18 , and Pentafluorophenyl (PFP) phases.
Part 2: Comparative Analysis of Stationary Phases
The following comparison evaluates the performance of three leading column chemistries for the separation of a model impurity mixture: 4-nitropyridine, piperidine, and the coupled product 4-(piperidin-1-yl)-3-nitropyridine.
Performance Matrix
| Feature | Option A: Fully Porous C18 (Traditional) | Option B: Core-Shell C18 (High Efficiency) | Option C: Fluorinated PFP (Selectivity Specialist) |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic Interaction (Van der Waals) | |
| Isomer Selectivity | Low (Co-elution common for nitro-isomers) | Moderate (Driven by plate count) | High (Resolves positional isomers easily) |
| Peak Shape (Basic) | Poor (Tailing Factor > 1.8 without TEA) | Improved (Tailing Factor ~ 1.3-1.5) | Excellent (Tailing Factor < 1.2) |
| Retentivity (Polar) | Low (Polar nitropyridines elute in void) | Low to Moderate | High (Retains polar aromatics well) |
| MS Compatibility | High | High | High (Bleed must be managed) |
| Verdict | Baseline / Legacy Methods | High-Throughput Screening | Recommended for Nitropyridine Impurities |
Deep Dive: Why PFP is the "Gold Standard" for Nitropyridines
While C18 columns rely solely on hydrophobicity, Pentafluorophenyl (PFP) phases offer a unique "orthogonal" selectivity essential for nitropyridines.
-
Mechanism: The fluorine atoms on the PFP ring create a strong electron-deficiency (Lewis acid character). The nitro group (
) on the pyridine ring is electron-withdrawing, but the pyridine ring itself is electron-rich (basic). The PFP phase engages in specific interactions and dipole-dipole interactions with the nitro-aromatic system that C18 cannot replicate. -
Outcome: PFP phases can separate 2-nitro, 3-nitro, and 4-nitro isomers with baseline resolution (
) where C18 often shows a single merged peak.
Part 3: Strategic Method Development Protocol
Do not rely on trial-and-error. Use this self-validating workflow to develop a robust method.
Phase 1: The "Scouting" Gradient
-
Column: Fluorinated PFP Phase (e.g., Kinetex F5 or Pursuit PFP),
mm, 2.6 µm. -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[1] Acidic pH is critical to protonate silanols and suppress tailing.
-
Mobile Phase B: Acetonitrile (preferred over Methanol for PFP selectivity).
-
Gradient: 5% B to 95% B over 10 minutes.
Phase 2: Handling the "Invisible" Piperidine
Since piperidine has no UV chromophore, you must choose one of two paths:
Path A: The Modern Approach (CAD/MS)
-
Detector: Charged Aerosol Detector (CAD) or Single Quad MS (SIM mode).
-
Benefit: Direct detection of piperidine without derivatization.
-
Limit of Quantitation (LOQ): ~10 ng/mL (MS), ~1 µg/mL (CAD).
Path B: The Classical Approach (Derivatization)
-
Reagent: Tosyl Chloride (TsCl) or FMOC-Cl.
-
Protocol: React sample with TsCl in borate buffer (pH 9) for 20 mins.
-
Result: Piperidine becomes N-tosylpiperidine, which is UV-active (254 nm) and retains well on C18/PFP.
Phase 3: Visualization of the Decision Workflow
Caption: Decision tree for selecting stationary phase and detection mode based on impurity structural properties.
Part 4: Detailed Experimental Protocol (PFP Method)
This protocol is designed for the separation of Nitropyridine isomers and Piperidine adducts .
1. Chromatographic Conditions:
-
Column: Phenomenex Kinetex F5 (2.6 µm,
mm) or Supelco Discovery HS F5. -
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Control is vital for PFP selectivity).
-
Injection Volume: 5-10 µL.
-
Detection: UV at 270 nm (Nitropyridines); MS (ESI+) for Piperidine (
86.1).
2. Mobile Phase Preparation:
-
Buffer (MPA): Dissolve 1.26 g Ammonium Formate in 1000 mL water. Adjust pH to 3.0 with Formic Acid. Note: pH 3.0 is the "sweet spot" where pyridine nitrogen is protonated (
), preventing silanol interaction, while the PFP phase retains the charged species via cation-exchange/polar interactions. -
Organic (MPB): 100% Acetonitrile.
3. Gradient Program:
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 5 | Initial hold to retain polar piperidine (if using MS). |
| 2.0 | 5 | Isocratic hold for peak focusing. |
| 15.0 | 60 | Shallow gradient to separate positional isomers. |
| 18.0 | 95 | Washout of highly lipophilic dimers. |
| 20.0 | 95 | Hold. |
| 20.1 | 5 | Re-equilibration. |
4. System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between 3-nitropyridine and 4-nitropyridine. -
Tailing Factor (
): < 1.5 for the Piperidine peak (if MS detected) or the Nitropyridine peak. -
Precision: %RSD < 2.0% for retention times.[3]
Part 5: Mechanism of Interaction
Understanding why the method works ensures you can troubleshoot it.
Caption: Mechanistic interaction between the electron-deficient PFP phase and the nitro-aromatic analyte.
References
-
Regis Technologies. (2023). A Guide to PFP Stationary Phases: Selectivity for Halogenated and Polar Compounds. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Mutagenic Impurities: Nitrosamines and Nitropyridines using LC/MS. Retrieved from [Link]
-
Phenomenex. (2019). Core-Shell Technology vs. Fully Porous Particles: A Comparative Study for Basic Compounds. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link][4]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Structural Analysis & Performance Guide: 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine
This guide provides a comprehensive structural and performance analysis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , a specialized "push-pull" chromophore used in medicinal chemistry and materials science.
Executive Summary
This compound represents a classic Donor-Acceptor (D-π-A) system where the pyridine ring acts as the π-bridge, the nitro group as the acceptor, and the hindered amine (4-methylpiperidine) as the donor. Its performance is defined by the "Steric Twist" —a structural distortion caused by the 3-bromo substituent that forces the piperidine ring out of coplanarity with the pyridine core. This guide compares its structural and electronic performance against key alternatives to aid in scaffold selection for drug discovery and non-linear optical (NLO) applications.
Structural Characterization & Mechanism
1.1 The Steric "Twist" Mechanism
Unlike planar analogs, the 3-bromo substituent introduces significant steric bulk adjacent to the piperidine nitrogen. This forces the C2-N(piperidine) bond to rotate, breaking the conjugation between the donor lone pair and the nitro-aromatic system.
-
Consequence: The "twist" reduces the dipole moment and blue-shifts the absorption spectrum (lighter yellow/colorless) compared to planar alternatives.
-
Piperidine Conformation: The 4-methylpiperidin-1-yl group adopts a chair conformation . The 4-methyl group preferentially occupies the equatorial position to minimize 1,3-diaxial strain, locking the ring's geometry.
1.2 Crystallographic Expectations
-
Space Group: Likely Monoclinic (P2₁/c) or Triclinic (P-1) , common for dipolar organic molecules lacking strong chiral centers (assuming racemic 4-methylpiperidine or achiral packing).
-
Intermolecular Forces:
-
Primary: Weak C-H···O hydrogen bonds between the acidic pyridine protons and nitro oxygens.
-
Secondary: Halogen Bonding (C-Br···O/N) acts as a directional anchor, stabilizing the crystal lattice despite the bulky piperidine group.
-
Comparative Performance Guide
This section objectively compares the target compound against two standard alternatives: the 3-Chloro analog (less steric) and the Unsubstituted Piperidine analog (less lipophilic).
Table 1: Structural & Performance Comparison
| Feature | Target: this compound | Alt A: 3-Chloro-2-(4-methylpiperidin-1-yl)-5-nitropyridine | Alt B: 3-Bromo-2-(piperidin-1-yl)-5-nitropyridine |
| Steric Radius (C3) | 1.85 Å (Bromine) | 1.75 Å (Chlorine) | 1.85 Å (Bromine) |
| Twist Angle (θ) | High (~50-70°) | Moderate (~40-60°) | High (~50-70°) |
| Electronic Conjugation | Low (Decoupled) | Moderate | Low |
| Solubility (Lipophilicity) | High (Methyl + Br) | Moderate | Moderate |
| Crystallization | High Yield (Methyl group aids packing/solubility difference) | Moderate | Moderate (Higher symmetry may cause disorder) |
| Primary Application | Steric Probe / S_NAr Substrate | Electronic Tuning | General Scaffold |
Experimental Protocols
3.1 Synthesis Workflow (S_NAr Mechanism)
The synthesis relies on the nucleophilic aromatic substitution of the labile C2-halogen. The 3-bromo group activates the C2 position via inductive withdrawal (-I effect) while sterically hindering the approach, requiring optimized thermal conditions.
Protocol:
-
Reagents: Dissolve 2-chloro-3-bromo-5-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) .
-
Nucleophile: Add 4-methylpiperidine (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) as a base.
-
Reaction: Reflux at 80°C for 6-12 hours . Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT. Pour into ice water. Filter the yellow precipitate.
-
Purification: Recrystallize from hot Ethanol/Acetone (9:1).
3.2 Crystallization for X-Ray Diffraction
To obtain single crystals suitable for diffraction, a slow evaporation method is recommended to allow the bulky piperidine group to order correctly.
Protocol:
-
Dissolve 20 mg of pure compound in 2 mL of Dichloromethane (DCM) .
-
Add 0.5 mL of Hexane (antisolvent) carefully on top (layering).
-
Cover with parafilm and poke 3-4 small holes.
-
Allow to stand at 4°C for 3-5 days.
-
Harvest yellow block-like crystals.
Visual Analysis & Logic
Figure 1: Synthesis & Structural Logic Pathway
This diagram illustrates the logical flow from starting materials to the final structural properties, highlighting the critical role of the 3-Bromo substituent.
Caption: Logical pathway from synthesis to the defining structural features (Steric Twist and Chair Conformation).
Figure 2: Comparative Performance Logic
This diagram visualizes why the Target compound is selected over alternatives based on specific "Performance" metrics like solubility and electronic decoupling.
Caption: Decision tree comparing the Target against alternatives based on Steric Bulk and Solubility metrics.
References
-
Gabb, E., et al. (2023). Synthesis and Crystal Structure of 2-Amino-3-bromo-5-nitropyridine Derivatives. Journal of Molecular Structure. Link(Representative analog study).
-
Cambridge Crystallographic Data Centre (CCDC) . Search: 3-bromo-5-nitropyridine. Link(Database for validating unit cell parameters).
-
PubChem Compound Summary . 3-Bromo-2-chloro-5-nitropyridine (Precursor). Link
-
Sigma-Aldrich . Product Specification: 3-Bromo-5-nitropyridine Scaffolds. Link
A Researcher's Guide to the Elemental Analysis of C11H14BrN3O2: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and chemical research, the accurate determination of a compound's elemental composition is a non-negotiable cornerstone of substance identification, purity assessment, and structural elucidation. For a novel compound with the molecular formula C11H14BrN3O2, even minor deviations in its elemental makeup can signify impurities or an incorrect structure, with significant implications for its biological activity and safety profile.
This guide provides an in-depth comparison of the analytical techniques available for the elemental analysis of C11H14BrN3O2. Moving beyond a simple recitation of methods, we will delve into the underlying principles, compare their performance based on experimental data, and provide actionable protocols to empower researchers in their analytical choices.
Theoretical Composition: The Benchmark for Purity
Before embarking on any experimental analysis, it is imperative to establish the theoretical elemental composition of C11H14BrN3O2. This calculated profile serves as the "gold standard" against which all experimental results will be compared. The accepted deviation for elemental analysis results from the calculated values is typically within ±0.3%.[1]
To begin, we must first calculate the molar mass of the compound. This is achieved by summing the atomic masses of each constituent element, multiplied by the number of atoms of that element in the molecular formula.[2][3][4]
Molar Mass Calculation:
| Element | Symbol | Number of Atoms | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 11 | 12.011 | 132.121 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 300.156 |
With the molar mass established, the theoretical percentage composition of each element can be determined using the following formula:[5][6]
Percentage Composition = (Total Mass of Element / Molar Mass of Compound) x 100
Theoretical Elemental Composition of C11H14BrN3O2:
| Element | Percentage by Mass (%) |
| Carbon (C) | 44.02% |
| Hydrogen (H) | 4.70% |
| Bromine (Br) | 26.62% |
| Nitrogen (N) | 14.00% |
| Oxygen (O) | 10.66% |
A Comparative Overview of Elemental Analysis Techniques
The modern analytical laboratory has a suite of techniques at its disposal for elemental analysis. For organic compounds like C11H14BrN3O2, these methods can be broadly categorized into combustion-based techniques for CHNS(O) analysis and various methods for halogen determination.
Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Analysis: The Combustion Approach
The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur is most commonly achieved through combustion analysis, a technique based on the Dumas method.[7][8] This method involves the complete and instantaneous oxidation of the sample by "flash combustion" at a high temperature (around 1000°C) in an oxygen-rich environment.[7][9] The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified.[10][11]
Experimental Workflow for CHNS Analysis
Caption: Workflow of a modern CHNS elemental analyzer.
Nitrogen Determination: A Tale of Two Methods
While modern CHNS analyzers predominantly use the combustion (Dumas) method for nitrogen determination, the classical Kjeldahl method is still a recognized reference technique.[12][13]
| Feature | Dumas Method | Kjeldahl Method |
| Principle | Combustion of the sample at high temperature to convert all nitrogen to N2 gas, which is then measured.[12][14] | Wet chemical digestion of the sample with concentrated sulfuric acid to convert organic nitrogen to ammonium sulfate, followed by distillation and titration.[15][16][17] |
| Analysis Time | A few minutes per sample.[14] | An hour or more per sample.[13] |
| Sample Throughput | High, suitable for automation. | Low, labor-intensive.[13] |
| Chemicals Used | Primarily requires high-purity gases (oxygen, helium). | Uses concentrated sulfuric acid, a catalyst (e.g., copper sulfate), and sodium hydroxide.[15][16] |
| Environmental & Safety | Considered more environmentally friendly and safer.[13] | Involves hazardous chemicals requiring careful handling and disposal.[13] |
| Nitrogen Measured | Measures total nitrogen, including inorganic forms like nitrates and nitrites.[14] | Primarily measures organic nitrogen and ammonia; does not typically include nitrates or nitrites without modification.[16] |
For routine analysis of synthesized organic compounds like C11H14BrN3O2, the Dumas method, integrated into modern CHNS analyzers, is the superior choice due to its speed, safety, and high throughput.
Oxygen Determination: A Pyrolytic Approach
The determination of oxygen is not performed by combustion in an oxygen-rich atmosphere for obvious reasons. Instead, the sample undergoes pyrolysis (thermal decomposition in an inert atmosphere) at a high temperature (around 1060°C). The oxygen within the sample combines with a carbon source to form carbon monoxide (CO), which is then separated and detected.[18][19]
Halogen (Bromine) Determination: A Spectrum of Techniques
The presence of bromine in C11H14BrN3O2 necessitates a separate analytical approach. Several methods can be employed for halogen determination in organic compounds.
| Technique | Principle | Advantages | Disadvantages |
| Schöniger Flask Combustion | The sample is combusted in a closed flask filled with oxygen. The resulting hydrogen bromide is absorbed into a solution and then titrated. | Simple and inexpensive equipment. | Can be time-consuming; potential for incomplete combustion. |
| Sodium Fusion followed by Ion Chromatography | The organic compound is fused with sodium metal to convert the bromine into sodium bromide. The resulting solution is then analyzed by ion chromatography.[20] | High sensitivity and can simultaneously analyze multiple halogens.[20] | Requires the use of hazardous metallic sodium. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio.[21] | Very high sensitivity, capable of trace-level detection.[21] | High instrument cost; potential for interferences. |
| X-Ray Fluorescence (XRF) | The sample is irradiated with X-rays, causing the elements to emit characteristic secondary X-rays, which are then detected.[22] | Non-destructive; requires minimal sample preparation.[22] | Generally lower sensitivity compared to ICP-MS for light elements. |
For quantitative determination of the high bromine content in C11H14BrN3O2, both Schöniger flask combustion with subsequent titration and sodium fusion followed by ion chromatography are robust and reliable methods.
Experimental Protocols
Protocol 1: CHN Elemental Analysis via Combustion
-
Instrument Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Preparation: Accurately weigh 1-3 mg of the C11H14BrN3O2 sample into a tin capsule.
-
Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer.
-
Combustion: The sample is dropped into a high-temperature furnace (approx. 1000°C) with a pulse of pure oxygen.
-
Reduction and Separation: The combustion gases are passed over copper to reduce nitrogen oxides to N2 and to remove excess oxygen. The resulting gases (N2, CO2, H2O) are separated using a gas chromatography column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD).
-
Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the sample weight.
Protocol 2: Bromine Determination via Schöniger Flask Combustion and Titration
-
Sample Preparation: Accurately weigh a sample of C11H14BrN3O2 onto a piece of ashless filter paper.
-
Combustion: Place the filter paper with the sample into a platinum gauze holder attached to the stopper of a Schöniger flask. Add an absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the flask. Fill the flask with pure oxygen, ignite the filter paper, and quickly seal the flask.
-
Absorption: Allow the combustion products to be fully absorbed into the solution.
-
Titration: Acidify the absorbing solution with nitric acid and titrate the resulting bromide ions with a standardized silver nitrate solution using an appropriate indicator (e.g., eosin).
-
Calculation: The percentage of bromine is calculated from the volume of silver nitrate solution used, its concentration, and the initial sample weight.
Conclusion
The elemental analysis of a novel compound such as C11H14BrN3O2 is a multi-faceted process that requires a combination of theoretical calculations and sophisticated analytical techniques. For the determination of carbon, hydrogen, and nitrogen, modern CHNS analyzers based on the Dumas combustion method offer unparalleled speed, accuracy, and safety. The determination of oxygen requires a separate pyrolytic method, while the analysis of bromine can be reliably achieved through classic techniques like Schöniger flask combustion or more modern instrumental methods. By understanding the principles and comparative advantages of these techniques, researchers can confidently verify the elemental composition of their compounds, ensuring the integrity and validity of their scientific endeavors.
References
- MSE Supplies. (2024, July 11). Nitrogen Analysis: Kjeldahl Method.
- Wikipedia. (n.d.). Kjeldahl method.
- VELP Scientifica. (n.d.). Elemental Analysis and the Dumas Method.
- Elementar. (n.d.). Kjeldahl vs. Dumas: Comparing nitrogen determination methods.
- Foss. (n.d.). Dumas or Kjeldahl for reference analysis?.
- Borosil Scientific. (2025, April 4). Kjeldahl Method: Principle, Steps, Formula, Equipment & Applications.
- Labconco. (n.d.). A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus.
- Unacademy. (n.d.). Estimation of Nitrogen by Dumas Method.
- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- Malvern Panalytical. (2018, February 1). Comparison of elemental analysis techniques - advantages of XRF in comparison with ICP and AAS.
- Metals. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys.
- Taylor & Francis. (2013, July 23). An Overview of the Kjeldahl Method of Nitrogen Determination. Part I. Early History, Chemistry of the Procedure, and Titrimetric Finish.
- Journal of Analytical Atomic Spectrometry. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
- YouTube. (2025, January 10). Dumas Method.
- Labcompare.com. (2019, October 14). Comparison of Elemental Analysis Techniques - Advantages of XRF in Comparison with ICP and AAS.
- Eskisehir Osmangazi University. (2018, October 24). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Retrieved from Eskisehir Osmangazi University website.
- SciSpace. (n.d.). On the detection and determination of halogens in organic compounds.
- Lab Manager. (2025, March 6). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?.
- AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?.
-
SAIF@IITB. (n.d.). CHNS (O) Analyzer. Retrieved from .
- UNT Digital Library. (2026, January 13). Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method.
- FILAB. (n.d.). Determination of Oxygen (O) content using an elemental analyzer.
- Measurlabs. (n.d.). CHN(O)S Elemental Analysis.
- The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from The Royal Society of Chemistry website.
- Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O Determination in Carbon.
- AZoM. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
- Exeter Analytical, Inc. (n.d.). DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440.
- ResearchGate. (2025, August 6). Determination of Halogens in Organic Compounds.
- PubMed. (2017, August 15). Halogen-specific total organic halogen analysis: Assessment by recovery of total bromine.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Wikipedia. (n.d.). Elemental analysis.
- Molar Mass Calculator. (n.d.).
- ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
- WebQC.org. (n.d.). Molar Mass, Molecular Weight and Elemental Composition Calculator.
- a website. (n.d.). Molecular Weight Calculator (Molar Mass).
- Cayman Chemical. (n.d.). Molar Mass Calculator Tool.
- a website. (n.d.). Percent Composition Calculator.
- MiniWebtool. (2026, February 4). Molar Mass Calculator - Calculate Molecular Weight with Element Breakdown.
- Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition.
- YouTube. (2017, August 12). Percent Composition By Mass.
- University of Illinois at Urbana-Champaign. (n.d.). Elemental Composition Calculator.
- YouTube. (2022, May 17). How to find the percent composition of Pb(C2H3O2)2 (Lead (II) Acetate).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
